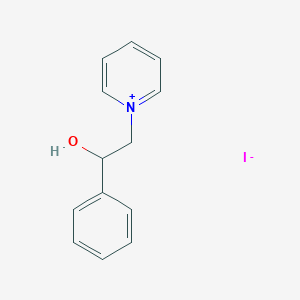
1-(2-Hydroxy-2-phenylethyl)pyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-pyridin-1-yl-ethanol is an organic compound with the molecular formula C13H13NO. It is known for its unique structure, which includes a phenyl group and a pyridinyl group attached to an ethanol backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-pyridin-1-yl-ethanol can be synthesized through several methods. One common approach involves the reaction of a pyridine derivative with a phenyl ketone in the presence of a reducing agent. For example, the reaction of 2-pyridinemethanol with phenylmagnesium bromide followed by reduction with lithium aluminum hydride yields 1-phenyl-2-pyridin-1-yl-ethanol .
Industrial Production Methods: Industrial production of 1-phenyl-2-pyridin-1-yl-ethanol typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-2-pyridin-1-yl-ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines are used under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohol derivatives .
Applications De Recherche Scientifique
1-Phenyl-2-pyridin-1-yl-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 1-phenyl-2-pyridin-1-yl-ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
- 1-Phenyl-1-(2-pyridinyl)ethanol
- 1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride
- Phenyl (pyridin-2-yl)methanamine
Uniqueness: 1-Phenyl-2-pyridin-1-yl-ethanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
5397-47-7 |
|---|---|
Formule moléculaire |
C13H14INO |
Poids moléculaire |
327.16 g/mol |
Nom IUPAC |
1-phenyl-2-pyridin-1-ium-1-ylethanol;iodide |
InChI |
InChI=1S/C13H14NO.HI/c15-13(12-7-3-1-4-8-12)11-14-9-5-2-6-10-14;/h1-10,13,15H,11H2;1H/q+1;/p-1 |
Clé InChI |
CQEBASCJBOSZCL-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C(C[N+]2=CC=CC=C2)O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















